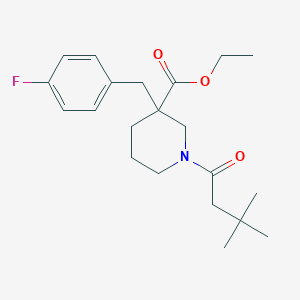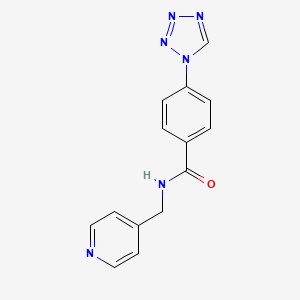![molecular formula C19H22N2O3S B6126589 N-cyclopropyl-5-{1-[3-(2-furyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6126589.png)
N-cyclopropyl-5-{1-[3-(2-furyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-5-{1-[3-(2-furyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide, also known as CTAP, is a synthetic compound that belongs to the class of opioid receptor antagonists. CTAP has been extensively studied for its potential applications in the field of pain management and addiction treatment.
Mécanisme D'action
N-cyclopropyl-5-{1-[3-(2-furyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide exerts its effects by binding to the mu-opioid receptor, which is the primary target of opioid drugs. However, unlike opioid drugs, N-cyclopropyl-5-{1-[3-(2-furyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide does not activate the mu-opioid receptor but instead blocks its activity. This results in a reduction in the effects of opioid drugs and a decrease in pain sensitivity.
Biochemical and Physiological Effects:
N-cyclopropyl-5-{1-[3-(2-furyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, N-cyclopropyl-5-{1-[3-(2-furyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide has been shown to reduce the rewarding effects of opioid drugs and to decrease the development of tolerance to these drugs. N-cyclopropyl-5-{1-[3-(2-furyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide has also been shown to reduce pain sensitivity and to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclopropyl-5-{1-[3-(2-furyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide for lab experiments is its high potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the role of the mu-opioid receptor in pain and addiction. However, one limitation of N-cyclopropyl-5-{1-[3-(2-furyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide is its short half-life, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are a number of future directions for research on N-cyclopropyl-5-{1-[3-(2-furyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide. One area of interest is the development of longer-acting N-cyclopropyl-5-{1-[3-(2-furyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide analogs that could be used as potential treatments for opioid addiction and pain management. Another area of research is the use of N-cyclopropyl-5-{1-[3-(2-furyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide in combination with other drugs to enhance its effects. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-cyclopropyl-5-{1-[3-(2-furyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide and its potential applications in the field of pain management and addiction treatment.
Méthodes De Synthèse
N-cyclopropyl-5-{1-[3-(2-furyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. One of the most commonly used methods for N-cyclopropyl-5-{1-[3-(2-furyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide synthesis is the solid-phase synthesis approach, which involves the use of a resin-bound amino acid derivative coupled with a thienylglycine moiety. The final product is obtained by cleaving the resin-bound peptide from the support and purifying it using high-performance liquid chromatography.
Applications De Recherche Scientifique
N-cyclopropyl-5-{1-[3-(2-furyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide has been extensively studied for its potential applications in the field of pain management and addiction treatment. In preclinical studies, N-cyclopropyl-5-{1-[3-(2-furyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide has been shown to block the effects of opioid drugs such as morphine and heroin, suggesting that it could be used as an effective treatment for opioid addiction. N-cyclopropyl-5-{1-[3-(2-furyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide has also been shown to reduce pain sensitivity in animal models, indicating its potential use as a pain management drug.
Propriétés
IUPAC Name |
N-cyclopropyl-5-[1-[3-(furan-2-yl)propanoyl]pyrrolidin-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-18(10-7-14-3-2-12-24-14)21-11-1-4-15(21)16-8-9-17(25-16)19(23)20-13-5-6-13/h2-3,8-9,12-13,15H,1,4-7,10-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAIVGAGMKRNQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCC2=CC=CO2)C3=CC=C(S3)C(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (4-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-morpholinyl)acetate](/img/structure/B6126507.png)
![6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B6126518.png)

![N,N-diethyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B6126527.png)
![7-(cyclohexylmethyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6126541.png)
![1-(2-fluorobenzyl)-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6126554.png)
![4-chloro-5-{[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B6126558.png)
![1-[(1-bromo-2-naphthyl)oxy]-3-(butylamino)-2-propanol](/img/structure/B6126564.png)
![2-ethoxyethyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B6126571.png)
![1-cyclopentyl-4-(4-fluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6126583.png)

![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B6126595.png)
![6-(2-chlorophenyl)-N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6126600.png)
![N-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B6126610.png)